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molecular formula C4H6O3 B023762 1-Hydroxy-1-cyclopropanecarboxylic acid CAS No. 17994-25-1

1-Hydroxy-1-cyclopropanecarboxylic acid

Cat. No. B023762
M. Wt: 102.09 g/mol
InChI Key: GQXURJDNDYACGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06943184B2

Procedure details

17.1 ml of trimethylsilyl chloride are added dropwise to a solution of 6 g of 1-hydroxy-cyclopropanecarboxylic acid in 120 ml of dichloromethane and 10.5 ml of pyridine. After stirring for 4 hours at ambient temperature, the mixture is cooled to 0° C., and 10 drops of dimethylformamide and then 5.4 ml of oxalyl chloride are added. The reaction mixture is stirred at 0° C. for 1 hour and at ambient temperature for 1 hour; a solution of 2.4 g of dimethylamine in 10 ml of pyridine is then added. Stirring is continued for 20 hours and then, after cooling to 0° C., 14 g of citric acid in 120 ml of methanol are added. After returning to ambient temperature for one hour, the reaction mixture is washed with 1N hydrochloric acid solution and then with NaHCO3-saturated solution and then NaCl-saturated solution. The organic phase is treated in conventional manner and chromatography over silica gel (dichloromethane/tetrahydrofuran: 90/10) allows the expected product to be isolated.
Quantity
17.1 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
5.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si](Cl)(C)C.[OH:6][C:7]1([C:10]([OH:12])=O)[CH2:9][CH2:8]1.C(Cl)(=O)C(Cl)=O.[CH3:19][NH:20][CH3:21].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>ClCCl.N1C=CC=CC=1.CN(C)C=O.CO>[OH:6][C:7]1([C:10]([N:20]([CH3:21])[CH3:19])=[O:12])[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
17.1 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
6 g
Type
reactant
Smiles
OC1(CC1)C(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
CNC
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 4 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 0° C. for 1 hour and at ambient temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to 0° C.
WAIT
Type
WAIT
Details
After returning to ambient temperature for one hour
Duration
1 h
WASH
Type
WASH
Details
the reaction mixture is washed with 1N hydrochloric acid solution
ADDITION
Type
ADDITION
Details
The organic phase is treated in conventional manner and chromatography over silica gel (dichloromethane/tetrahydrofuran: 90/10)
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OC1(CC1)C(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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